molecular formula C19H20N4O3S B12034795 5-(3-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide CAS No. 478255-85-5

5-(3-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B12034795
CAS No.: 478255-85-5
M. Wt: 384.5 g/mol
InChI Key: FUKKBHDOYWOVEB-RGVLZGJSSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 3-methylphenyl substituent at position 5, a hydrosulfide (thiol) group at position 3, and a (E)-configured Schiff base derived from 2,4,5-trimethoxybenzaldehyde at position 4 . The 1,2,4-triazole core is known for its pharmacological versatility, including antimicrobial, antiviral, and anticancer activities.

Properties

CAS No.

478255-85-5

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S/c1-12-6-5-7-13(8-12)18-21-22-19(27)23(18)20-11-14-9-16(25-3)17(26-4)10-15(14)24-2/h5-11H,1-4H3,(H,22,27)/b20-11+

InChI Key

FUKKBHDOYWOVEB-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3OC)OC)OC

Origin of Product

United States

Preparation Methods

Formation of the Triazole-Thione Precursor

The synthesis begins with the preparation of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, a key intermediate. This step typically involves cyclocondensation of thiosemicarbazide derivatives with substituted benzoic acids or esters. For example, reacting 3-methylbenzoic hydrazide with carbon disulfide in alkaline ethanol yields the triazole-thione backbone. The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the electrophilic carbon of CS₂, followed by cyclization under basic conditions.

Reaction Conditions

ReagentSolventTemperatureTimeYield
3-methylbenzoic hydrazideEthanol (95%)Reflux6–8 hr75–80%

Functionalization with Hydrazide Moieties

The thiol group of the triazole-thione is functionalized via alkylation or acylation. Ethyl chloroacetate is commonly employed to introduce an acetohydrazide side chain. In a representative procedure, the triazole-thione reacts with ethyl chloroacetate in dimethylformamide (DMF) catalyzed by triethylamine (TEA), yielding ethyl 2-[(triazolyl)thio]acetate. Subsequent hydrazinolysis with hydrazine hydrate in propan-2-ol produces the corresponding hydrazide, a critical intermediate for hydrazone formation.

Key Reaction Steps

  • Alkylation :
    Triazole-thione+ClCH2COOEtDMF, TEAEthyl 2-[(triazolyl)thio]acetate\text{Triazole-thione} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{DMF, TEA}} \text{Ethyl 2-[(triazolyl)thio]acetate}

  • Hydrazinolysis :
    Ethyl ester+NH2NH2H2OPropan-2-ol, 60°CHydrazide\text{Ethyl ester} + \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \xrightarrow{\text{Propan-2-ol, 60°C}} \text{Hydrazide}

Formation of the Hydrazone Moiety

Condensation with 2,4,5-Trimethoxybenzaldehyde

The hydrazide intermediate undergoes condensation with 2,4,5-trimethoxybenzaldehyde to form the hydrazone linkage. This step is performed in methanol under reflux, with catalytic acetic acid to promote imine formation. The reaction favors the E-isomer due to steric and electronic effects of the trimethoxy substituents, as confirmed by NMR coupling constants.

Optimized Conditions

ParameterValue
SolventMethanol
CatalystAcetic acid (2 mol%)
TemperatureReflux (65°C)
Reaction Time4–6 hr
Yield85–90%

Mechanistic Insights

The condensation proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine bond. The trimethoxy groups on the benzaldehyde enhance electrophilicity at the carbonyl carbon, accelerating the reaction. The E-configuration is stabilized by intramolecular hydrogen bonding between the hydrazone NH and the triazole sulfur.

Analytical Characterization

¹H NMR Analysis

The ¹H NMR spectrum (DMSO-d₆, 300 MHz) exhibits characteristic signals:

  • δ 8.25 ppm : Singlet for the hydrazone CH=N proton.

  • δ 6.85–7.45 ppm : Multiplet for aromatic protons of the 3-methylphenyl and trimethoxyphenyl groups.

  • δ 3.75–3.90 ppm : Singlets for methoxy groups (OCH₃).

13C NMR and Mass Spectrometry

  • 13C NMR : A peak at δ 167.5 ppm confirms the C=S group.

  • HRMS : Observed m/z 384.1256 ([M+H]⁺), matching the theoretical mass of C₁₉H₂₀N₄O₃S.

Purity and Yield Optimization

Recrystallization from ethanol/water (7:3) achieves >98% purity (HPLC). The overall yield from the triazole-thione precursor is 68–72%.

Comparative Analysis with Analogous Compounds

Substituent Effects on Reaction Efficiency

Substituting the 3-methylphenyl group with electron-withdrawing groups (e.g., Cl) reduces yields by 15–20%, likely due to decreased nucleophilicity of the triazole-thione. Conversely, bulkier substituents on the benzaldehyde (e.g., 2,4,6-trimethoxy) slow condensation kinetics.

Solvent and Catalytic Systems

Solvent Screening

SolventReaction TimeYield
Methanol4 hr90%
Ethanol6 hr85%
DMF2 hr70%

Polar protic solvents (methanol, ethanol) favor higher yields by stabilizing the transition state.

Industrial-Scale Considerations

Process Intensification

Continuous-flow reactors reduce reaction times by 50% compared to batch processes, with comparable yields. Catalyst recycling (e.g., using immobilized TEA on silica) lowers production costs by 30% .

Chemical Reactions Analysis

Core Reactivity of the Triazole-Hydrosulfide System

The compound’s structure contains a 1,2,4-triazole ring substituted with a thiol group, a methylphenyl group, and a Schiff base. Key reactive sites include:

  • Triazole ring : Susceptible to electrophilic substitution and ring-opening reactions.

  • Hydrosulfide (-SH) : Prone to oxidation, alkylation, and nucleophilic substitution.

  • Schiff base (imine) : Reactive toward hydrolysis or nucleophilic addition.

Oxidation of the Hydrosulfide Group

The -SH group undergoes oxidation to form disulfide bonds or sulfonic acids under specific conditions:

Reaction TypeReagents/ConditionsProductReferences
OxidationH₂O₂, O₂, or I₂Disulfide (-S-S-)
Strong OxidationHNO₃ (concentrated)Sulfonic acid (-SO₃H)

This reactivity is critical in medicinal chemistry for dimerization or cross-linking applications.

Reactivity of the Schiff Base (Imine)

The imine group (C=N) participates in reversible reactions:

Hydrolysis

Under acidic or aqueous conditions, the Schiff base hydrolyzes to regenerate the amine and aldehyde precursors:

C N+H2ONH2+RCHO\text{C N}+\text{H}_2\text{O}\rightarrow \text{NH}_2+\text{RCHO}

Conditions : Dilute HCl or H₂SO₄, reflux .

Nucleophilic Addition

The imine can react with nucleophiles (e.g., Grignard reagents) to form secondary amines:

C N+RMgXC N R MgXH2OC NHR\text{C N}+\text{RMgX}\rightarrow \text{C N R MgX}\xrightarrow{\text{H}_2\text{O}}\text{C NHR}

Triazole Ring Modifications

The 1,2,4-triazole core undergoes electrophilic substitution at the sulfur or nitrogen atoms. For example:

Halogenation

Bromine or chlorine can substitute hydrogen atoms on the triazole ring under UV light:

ReagentPosition SubstitutedProductYield
Br₂ (UV)C-5 (adjacent to -SH)5-Bromo derivative~75%

Synthetic Pathways for Analogous Compounds

While direct synthesis data for this compound is limited, related triazole-Schiff base hybrids are synthesized via:

  • Cyclocondensation : Hydrazines react with 1,3-dicarbonyl compounds to form the triazole ring .

  • Schiff Base Formation : Condensation of a triazole-amine with a carbonyl compound (e.g., 2,4,5-trimethoxybenzaldehyde) .

Example Synthesis

  • Step 1 : Synthesize 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol via cyclocondensation of thiosemicarbazide with methylphenyl ketone .

  • Step 2 : React with 2,4,5-trimethoxybenzaldehyde under reflux in ethanol to form the imine .

Stability and Handling

PropertyData
SolubilitySoluble in DMSO, DMF; sparingly soluble in water
StabilitySensitive to UV light and strong oxidizers

Scientific Research Applications

Example Synthetic Route

  • Starting Materials : 3-Methylphenyl hydrazine and 2,4,5-trimethoxybenzaldehyde.
  • Reaction Conditions : The reaction is often carried out in a suitable solvent at elevated temperatures.
  • Yield : The yield can vary based on the reaction conditions and purification methods used.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit antimicrobial properties. A study demonstrated that the synthesized triazole derivatives showed significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Cytotoxic Evaluation

Cytotoxicity assays have been performed on cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The results indicated low cytotoxicity against normal cell lines while showing promising activity against tumor cell lines .

Table 1: Cytotoxicity Results

CompoundIC50 (µM)Cell Line
Compound A>100Normal Cells
Compound B98.08MDA-MB-231
Compound C>100PC3

Docking Studies

Molecular docking studies have been employed to investigate the binding affinity of the compound to various biological targets. These studies suggest potential interactions with enzymes involved in cancer progression .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of triazole derivatives demonstrated that the compound exhibited a notable inhibition zone against E. coli, suggesting its potential as an antibacterial agent .

Case Study 2: Cancer Cell Line Testing

In vitro testing on breast and prostate cancer cell lines revealed that certain derivatives of this compound could induce apoptosis in cancer cells while being relatively non-toxic to normal cells. This highlights its therapeutic potential in oncology .

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s ability to induce cell death in cancer cells is thought to involve the generation of reactive oxygen species and the activation of apoptotic pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural differences and similarities with related triazole derivatives:

Compound Name Position 5 Substituent Position 3 Substituent Position 4 Substituent (Schiff Base) Biological Activity Notes
Target Compound: 5-(3-Methylphenyl)-4-{[(E)-(2,4,5-TMP)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide 3-Methylphenyl Thiol (-SH) (E)-2,4,5-Trimethoxyphenylmethylidene Antimicrobial potential (inferred from )
(E)-4-(4-Methoxybenzylideneamino)-5-(3,4,5-TMP)-4H-1,2,4-triazole-3-thiol 3,4,5-TMP Thiol (-SH) (E)-4-Methoxybenzylidene Moderate antimicrobial activity
(E)-3-Allylsulfanyl-N-(4-methoxybenzylidene)-5-(3,4,5-TMP)-4H-1,2,4-triazol-4-amine 3,4,5-TMP Allylsulfanyl (-S-CH₂CH=CH₂) (E)-4-Methoxybenzylidene Crystallographic stability via C–H⋯N bonds
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-TMP)-4H-1,2,4-triazol-4-amine 3,4,5-TMP Benzylsulfanyl (-S-CH₂C₆H₄CH₃) (E)-2-Chlorobenzylidene Enhanced lipophilicity due to Cl substituent
5-(3-Ethoxyphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol 3-Ethoxyphenyl Thiol (-SH) (E)-4-Methylphenylmethylidene Reduced methoxy groups may lower bioactivity

Key Observations :

  • Position 5 : The 3-methylphenyl group in the target compound contrasts with the 3,4,5-trimethoxyphenyl (TMP) substituent in analogues . TMP derivatives are often associated with enhanced antimicrobial activity due to increased electron density and steric bulk .
  • Position 3 : The thiol (-SH) group in the target compound differs from allylsulfanyl or benzylsulfanyl groups in analogues . Thiols are more reactive, enabling disulfide bond formation or metal coordination, which may influence pharmacokinetics.
  • Schiff Base (Position 4) : The 2,4,5-trimethoxyphenylmethylidene group in the target compound provides a distinct substitution pattern compared to 4-methoxybenzylidene or 2-chlorobenzylidene . The methoxy groups at positions 2, 4, and 5 may enhance π-π stacking interactions in biological targets .
Pharmacological Activity
  • Antimicrobial Activity :
    • The 3,4,5-TMP analogues in show moderate activity against Staphylococcus aureus (MIC = 32–64 µg/mL), attributed to membrane disruption via lipophilic interactions.
    • The target compound’s 3-methylphenyl group may reduce potency compared to TMP derivatives but improve metabolic stability .
  • Antiviral Potential: Triazole-Schiff base hybrids in inhibit RNA viruses (e.g., cucumber mosaic virus) at 500 mg/L, suggesting the target compound may share similar mechanisms.
Physicochemical Properties
  • Crystallography :
    • The (E)-configuration of the Schiff base is critical for molecular packing. Analogues in adopt trans conformations stabilized by C–H⋯N hydrogen bonds and C–H⋯π interactions .
    • The 2,4,5-trimethoxyphenyl group in the target compound likely increases crystal density (predicted $ Dx $ ≈ 1.35–1.40 Mg/m³) compared to 4-methoxybenzylidene derivatives ($ Dx $ = 1.307 Mg/m³) .

Biological Activity

The compound 5-(3-Methylphenyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article synthesizes current research findings, including synthesis methods, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the triazole family and features a complex structure that includes a triazole ring, a hydrosulfide group, and multiple aromatic substituents. Its molecular formula is C19H20N4O3SC_{19}H_{20}N_4O_3S with a molecular weight of approximately 388.45 g/mol .

Synthesis

The synthesis of this compound typically involves the reaction of appropriate aldehydes with hydrazine derivatives to form Schiff bases followed by cyclization to produce the triazole framework. The incorporation of various substituents can influence the biological activity significantly.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit notable antimicrobial properties. In particular:

  • Antibacterial Activity : The synthesized compound demonstrated effective antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown significant inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 200 µg/mL .
  • Antifungal Activity : The compound has also been tested against fungal strains such as Candida albicans, showing moderate antifungal activity with minimum inhibitory concentration (MIC) values around 62.5 µg/mL .

Cytotoxicity

In toxicity assessments using cell lines, the compound exhibited varying degrees of cytotoxicity. The effects were evaluated through cell viability assays, revealing that while some concentrations were toxic to certain cell lines, others remained safe for use in therapeutic contexts .

The mechanism underlying the biological activity of this compound involves interaction with specific molecular targets:

  • Enzyme Inhibition : Molecular docking studies suggest that the compound may inhibit enzymes such as topoisomerase IV and dihydrofolate reductase, which are crucial for bacterial DNA replication and synthesis .
  • Binding Affinity : The presence of multiple functional groups enhances the binding affinity to target proteins, facilitating its antimicrobial effects.

Case Studies

Several studies have documented the biological activity of similar triazole compounds:

  • Study on Schiff Bases : A study evaluated a series of Schiff bases derived from triazoles and found that many exhibited significant antibacterial and antifungal properties. The highest activity was noted in compounds with methoxy substituents similar to those in our target compound .
  • Metal Complexes : Research into metal complexes of triazoles revealed enhanced biological activity compared to their parent compounds. This suggests potential for developing more potent derivatives through coordination chemistry .

Data Summary

Biological ActivityTarget OrganismsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus200
AntibacterialEscherichia coli200
AntifungalCandida albicans62.5
CytotoxicityVarious Cell LinesVariable

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of triazole-based hydrosulfide derivatives like this compound?

  • Methodology : Focus on nucleophilic substitution at the triazole-3-thiol position using InCl₃ as a catalyst in aqueous NaOH. Adjust stoichiometry of halides (e.g., allyl bromide) to control regioselectivity . Purification via recrystallization (methanol/water, 3:1 v/v) is critical to isolate the hydrosulfide product with ≥95% purity. Monitor reaction progress using TLC with ethyl acetate/hexane (1:2) as the mobile phase.

Q. How can spectroscopic techniques (NMR, FTIR) distinguish the (E)-isomer of the methylideneamino group from its (Z)-counterpart?

  • Methodology : Use ¹H-NMR to observe coupling constants between the imine proton (N=CH) and adjacent aromatic protons. For the (E)-isomer, a singlet at δ 8.2–8.5 ppm (integration =1H) confirms minimal coupling due to trans geometry. FTIR analysis should show a sharp C=N stretch at ~1600–1630 cm⁻¹ .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity in such compounds?

  • Methodology : Use agar dilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs) at 12.5–100 µg/mL. For antifungal activity, test against Candida albicans using microbroth dilution .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. methyl groups on the phenyl ring) influence bioactivity in triazole derivatives?

  • Methodology : Conduct SAR studies by synthesizing analogs with 2,4-dimethoxy or 3,4,5-trimethoxy substituents. Compare MICs and IC₅₀ values to determine the role of electron-donating groups in enhancing membrane penetration or target binding . Computational docking (e.g., AutoDock Vina) can predict interactions with bacterial dihydrofolate reductase .

Q. What catalytic mechanisms explain the role of InCl₃ in triazole thioether formation?

  • Methodology : Perform kinetic studies under varying InCl₃ concentrations (0.1–0.3 mmol) to establish rate dependence. Use DFT calculations to model the transition state, highlighting In³⁺ coordination with the thiolate anion, which lowers activation energy for nucleophilic attack .

Q. How can contradictory solubility data (e.g., in DMSO vs. methanol) be resolved for this compound?

  • Methodology : Use Hansen solubility parameters (HSPs) to quantify polarity contributions. Measure solubility in binary solvent systems (e.g., DMSO/water) and correlate with logP values (predicted via ChemAxon). X-ray crystallography of the hydrosulfide group can reveal hydrogen-bonding patterns affecting solubility .

Q. What advanced techniques validate the stability of the hydrosulfide (-SH) group under physiological conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Use LC-MS to detect oxidation products (e.g., disulfide dimers). For in situ stability, employ cyclic voltammetry to assess redox behavior in PBS (pH 7.4) .

Critical Analysis of Evidence

  • Contradictions : emphasizes methoxy groups for antimicrobial activity, while notes variability in substituent effects. Resolve via meta-analysis of MICs across analogs.
  • Gaps : Limited data on pharmacokinetics (e.g., oral bioavailability). Recommend in vivo murine models with LC-MS/MS quantification .

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